2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one
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Overview
Description
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is a chemical compound with the molecular formula C17H12Cl2O2 and a molecular weight of 319.19 g/mol . This compound is characterized by the presence of a fluorenyl group, which is a polycyclic aromatic hydrocarbon, and two chloroacetyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one typically involves the reaction of fluorenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl groups can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The fluorenyl group may also interact with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one include:
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a chloroacetyl group but has a different aromatic system.
1,1’-(9H-fluorene-3,6-diyl)bis(2-chloroethanone): This compound is structurally similar but lacks the additional chloroacetyl group
Properties
IUPAC Name |
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLKYBMHESSAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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